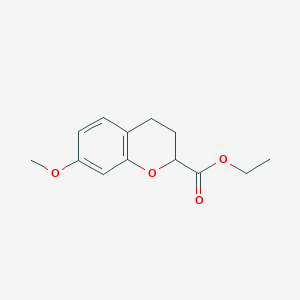![molecular formula C36H49N3O3 B13841986 (10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[77002,6010,14]hexadec-8-ene-3,5-dione” is a complex organic molecule with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazatetracyclic core and the introduction of various substituents. Typical synthetic routes may include:
Formation of the Triazatetracyclic Core: This step may involve cyclization reactions using appropriate precursors and catalysts.
Introduction of Substituents: Functional groups such as the dimethylheptenyl, hydroxycyclohexenyl, and phenyl groups are introduced through various organic reactions, including alkylation, hydroxylation, and aromatic substitution.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve:
Optimization of Catalysts and Solvents: Selecting the most efficient catalysts and solvents for each reaction step.
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a model for studying complex organic reactions and mechanisms. Its unique structure makes it an interesting subject for synthetic organic chemistry research.
Biology
In biology, the compound may have potential applications as a biochemical probe or a drug candidate. Its multiple chiral centers and functional groups may interact with biological molecules in specific ways.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound may have applications in the development of new materials or as a catalyst for specific chemical reactions.
作用機序
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazatetracyclic core and various functional groups may allow it to bind to these targets and modulate their activity.
類似化合物との比較
Similar Compounds
Similar compounds may include other triazatetracyclic molecules or compounds with multiple chiral centers and functional groups. Examples include:
Triazacyclohexanes: Compounds with a similar triazatetracyclic core.
Polycyclic Aromatic Compounds: Compounds with multiple aromatic rings and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which may confer unique chemical and biological properties.
特性
分子式 |
C36H49N3O3 |
|---|---|
分子量 |
571.8 g/mol |
IUPAC名 |
(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione |
InChI |
InChI=1S/C36H49N3O3/c1-22(2)23(3)12-13-25(5)30-16-17-31-29-21-33(28-20-27(40)15-14-24(28)4)39-35(42)37(26-10-8-7-9-11-26)34(41)38(39)32(29)18-19-36(30,31)6/h7-13,21-23,25,27,30-33,40H,14-20H2,1-6H3/b13-12+/t23-,25+,27-,30+,31-,32?,33?,36+/m0/s1 |
InChIキー |
JJDZJDYTEVGAGI-WJBNBNTJSA-N |
異性体SMILES |
CC1=C(C[C@H](CC1)O)C2C=C3[C@@H]4CC[C@@H]([C@]4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)/C=C/[C@H](C)C(C)C |
正規SMILES |
CC1=C(CC(CC1)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)C=CC(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


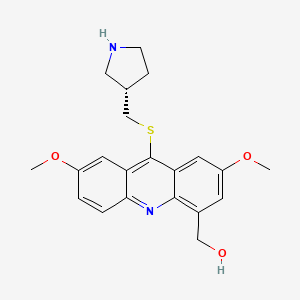

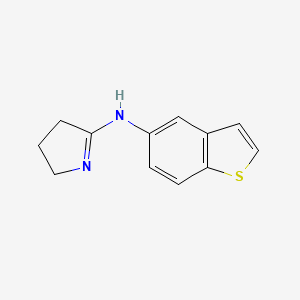

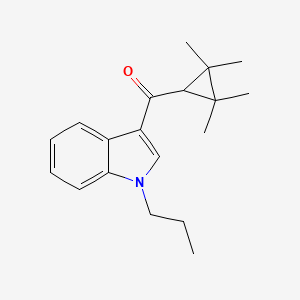
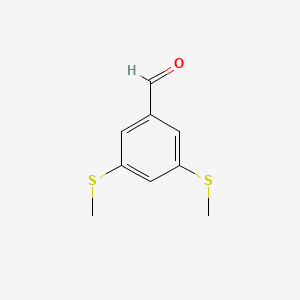
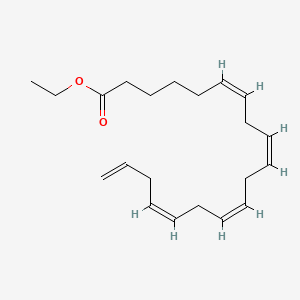
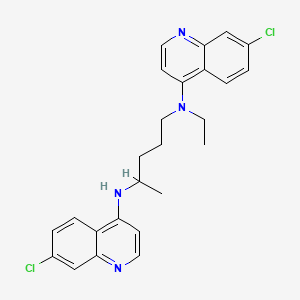
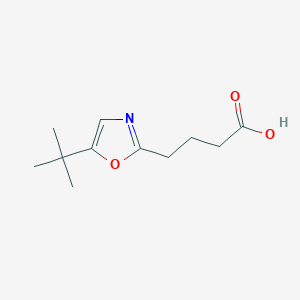
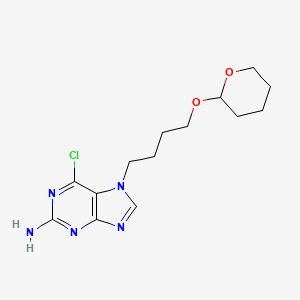
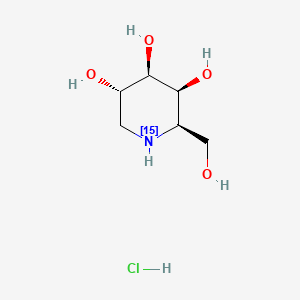
![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
![ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate](/img/structure/B13841996.png)
